Dihydronicotinamide formycin dinucleotide
Overview
Description
NADH is a metabolite found in Escherichia coli (strain K12, MG1655).
Scientific Research Applications
Fluorescence Properties and Energy Transfer
- Dihydronicotinamide formycin dinucleotide (NFDH) exhibits distinct fluorescence properties, with emission spectra revealing two major conformations in solution. This dual fluorescence is influenced by excitation wavelengths and has been linked to the coenzyme's conformations, potentially due to ring-ring interactions between formycin and nicotinamide moieties (Gabriel & Plaut, 1981).
Biosensor Development
- NFDH plays a crucial role in biosensor technologies for detecting NADH, a biomarker associated with lethal diseases such as cancer. Research on graphene-DNA tetrahedron-gold nanoparticle modified electrodes highlights its potential in developing highly sensitive NADH detection platforms (Li, Su, Liu, & Ding, 2015).
Interaction with Enzymes
- The interaction of NFDH with enzymes, such as NAD-specific isocitrate dehydrogenase, showcases its role in enzyme catalysis and allosteric regulation. This involves changes in coenzyme conformation upon binding to enzyme-substrate complexes, impacting fluorescence behavior and enzymatic activity (Wong, 1980).
Application in Electrochemical Sensors
- NFDH is instrumental in the development of electrochemical sensors for detecting NADH, a key metabolic cofactor. Research involving carbon nanohorn-modified electrodes illustrates how NFDH can enhance sensitivity and lower detection limits in electrochemical assays (Zhu, Zhao, Chen, Wang, Xu, & You, 2015).
Implications in Disease Diagnosis
- The sensitivity of NFDH to changes in its environment, as demonstrated in fluorescence studies, opens avenues for its use in diagnosing diseases. Its interaction with different mediums and substrates can potentially be utilized in various diagnostic applications, particularly in identifying NADH fluctuations in biological fluids (Krishnamoorthy, Periasamy, & Venkataraman, 1987).
properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPGDPNILDQYTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O14P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861594 | |
Record name | CERAPP_26258 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydronicotinamide-adenine dinucleotide | |
CAS RN |
74927-11-0, 58-68-4 | |
Record name | Dihydronicotinamide formycin dinucleotide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074927110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydronicotinamide-adenine dinucleotide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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